QS-21 -

QS-21

Catalog Number: EVT-8333535
CAS Number:
Molecular Formula: C92H148O46
Molecular Weight: 1990.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stimulon is a natural product found in Quillaja saponaria with data available.
QS21 is a purified, natural saponin isolated from the soapbark tree Quillaja saponaria Molina with potential immunoadjuvant activity. When co-administered with vaccine peptides, QS21 may increase total antitumoral vaccine-specific antibody responses and cytotoxic T-cell responses.
See also: Obi-821 (part of).
Synthesis Analysis

Methods and Technical Details

The traditional extraction of QS-21 from Quillaja saponaria is labor-intensive and yields a heterogeneous mixture of saponins. Recent advancements have focused on both chemical synthesis and biotechnological approaches to produce QS-21 more efficiently.

  1. Chemical Synthesis: The total synthesis of QS-21 involves approximately 76 steps, with significant challenges in achieving high yields due to the complexity of the molecule. Recent efforts have successfully synthesized two principal isomeric forms, QS-21-Api and QS-21-Xyl, which differ in their terminal sugar residues .
  2. Biotechnological Production: Engineered yeast strains have been developed to biosynthesize QS-21. This method involves upregulating metabolic pathways to enhance the production of precursors necessary for the synthesis of the triterpene core and glycosylation steps .
Molecular Structure Analysis

Structure and Data

The molecular structure of QS-21 consists of four distinct domains:

  1. Triterpenoid Core: The central component is quillaic acid, providing the hydrophobic backbone.
  2. Branched Trisaccharide: Attached at the C3 position, contributing to its immunostimulatory properties.
  3. Linear Tetrasaccharide: Linked to the C28 position, further enhancing its biological activity.
  4. Pseudodimeric Acyl Chain: This unique feature is capped by an arabinofuranose and plays a critical role in its adjuvant activity.

The structural formula can be represented as follows:

QS 21=Triterpenoid Core+Trisaccharide+Tetrasaccharide+Acyl Chain\text{QS 21}=\text{Triterpenoid Core}+\text{Trisaccharide}+\text{Tetrasaccharide}+\text{Acyl Chain}

The two major isomers exist in a ratio of approximately 65% QS-21-Api to 35% QS-21-Xyl .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical stability of QS-21 poses challenges, particularly its susceptibility to hydrolysis under physiological conditions (pH ≥7.4). The acyl chain can spontaneously detach, leading to loss of immunological activity .

Research has focused on modifying the acyl chain to enhance stability while maintaining adjuvant properties. For instance, variations in the acyl domain have been explored to reduce hydrolytic instability without compromising efficacy .

Mechanism of Action

Process and Data

QS-21 enhances immune responses primarily by activating dendritic cells and promoting T cell proliferation. This mechanism involves:

  1. Binding: QS-21 interacts with specific receptors on immune cells.
  2. Activation: This binding triggers signaling pathways that lead to enhanced antigen presentation.
  3. Cytokine Release: Activated immune cells release cytokines that further stimulate immune responses.

Studies indicate that modifications in the structure can influence these mechanisms, demonstrating that certain configurations may enhance or diminish immunostimulatory effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

QS-21 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic core.
  • Stability: The compound is sensitive to temperature and pH changes, necessitating careful storage conditions (ideally at low temperatures) to maintain its integrity.
  • Toxicity Profiles: Variants of QS-21 have been evaluated for toxicity, with certain structural modifications leading to increased toxicity or reduced efficacy .
Applications

Scientific Uses

QS-21 is utilized primarily as an adjuvant in vaccines against infectious diseases (such as malaria and shingles) and cancers. Its ability to enhance immune responses makes it a valuable component in various vaccine formulations currently under clinical investigation . Additionally, ongoing research aims to develop new formulations that leverage QS-21's properties while addressing stability issues through synthetic modifications or biotechnological production methods .

Biosynthesis and Metabolic Engineering of QS-21

Native Biosynthetic Pathways in Quillaja saponaria

Triterpene Scaffold Formation and Glycosylation Mechanisms

The biosynthesis of QS-21 in Quillaja saponaria begins with the cyclization of 2,3-oxidosqualene into β-amyrin, catalyzed by β-amyrin synthase (BAS), which establishes the fundamental triterpenoid scaffold [1] [4]. This scaffold undergoes a series of precise oxidations at positions C-16α, C-23, and C-28, mediated by cytochrome P450 monooxygenases (CYP716A297, CYP716A224, and others), to yield quillaic acid (QA) – the characteristic aglycone core of QS-21 [1] [10]. The CYP716A224 enzyme specifically catalyzes the three-step oxidation at C-28 to form the carboxylic acid group, while CYP716A297 handles the C-16α oxidation. C-23 oxidation requires cytochrome b5 reductase for efficient conversion to the aldehyde [4] [7].

Following QA formation, glycosylation commences at two sites:

  • The C-3 position is sequentially modified by UGT73CU3 (adding galactose) and UGT73CX1 (adding xylose) to a glucuronic acid foundation installed by cellulose synthase-like proteins (CSLM1/CSLM2), forming the branched trisaccharide [1] [8].
  • The C-28 carboxylate is glycosylated by UGT74BX1 (adding glucose), followed by reduction to fucose by a short-chain dehydrogenase/reductase (SDR), then extension by UGT91AR1 (adding glucose) and UGT91AQ1 (adding xylose or apiose) to form the linear tetrasaccharide chain [1] [3].

Table 1: Key Enzymes in Triterpene Scaffold Formation and Initial Glycosylation

Enzyme ClassGene IdentifierCatalytic FunctionProduct Formed
β-Amyrin SynthaseQsbAS1Cyclization of 2,3-oxidosqualeneβ-Amyrin
Cytochrome P450 (C-28 oxidase)CYP716A224Three-step oxidation at C-28Oleanolic acid
Cytochrome P450 (C-23 oxidase)CYP716A subfamilyOxidation at C-23 (requires cyt b5)Gypsogenin
Cytochrome P450 (C-16α oxidase)CYP716A297Oxidation at C-16αQuillaic acid (QA)
GlucuronosyltransferaseCSLM1/CSLM2Addition of glucuronic acid at C-3QA-Mono
GalactosyltransferaseUGT73CU3Addition of galactose at C-3QA-Di
XylosyltransferaseUGT73CX1Addition of xylose at C-3QA-TriX

Enzymatic Assembly of the Glycosylated Acyl Chain

The C18 acyl chain is a structurally unique and pharmacologically essential component of QS-21, responsible for stimulating cytotoxic T-cell responses [1] [4]. Its biosynthesis initiates with the conversion of L-isoleucine to (S)-2-methylbutyryl-CoA by carboxyl-CoA ligase 1 (CCL1) [1]. This activated starter unit undergoes chain extension via an unusual type III polyketide synthase (PKS) pathway. Enzymes PKS1 and PKS3 catalyze iterative malonyl-CoA additions with ketoreduction by KR1 and KR2, forming a C9 monomer unit [1] [4]. Dimerization of two C9 units via ester linkage forms the branched C18 acyl intermediate. The BAHD acyltransferase ATC2 attaches this acyl chain to the C-3 position of the fucose residue within the C-28 tetrasaccharide chain [4]. Finally, UGT73CZ2 adds a terminal α-L-arabinofuranose capping sugar to complete the QS-21 structure [1] [8].

Table 2: Enzymatic Steps for Glycosylated Acyl Chain Assembly

Enzyme ClassGene/ProteinFunctionCofactors/Substrates
Carboxyl-CoA LigaseCCL1 (Qs0229930)Activation of 2-methylbutyric acidATP, CoA
Type III PKSPKS1, PKS3Chain extension with malonyl-CoAMalonyl-CoA
KetoreductaseKR1, KR2Reduction of keto groupsNADPH
BAHD AcyltransferaseATC2Ester linkage of C18 chain to fucoseC18-acyl-CoA
ArabinofuranosyltransferaseUGT73CZ2Addition of terminal arabinoseUDP-Araf

Role of Cytochrome P450s and Glycosyltransferases

Cytochrome P450s and glycosyltransferases (GTs) form the core enzymatic machinery for QS-21 structural diversification. The P450s (CYP716A224, CYP716A subfamily members for C-23, CYP716A297) require precise electron transfer partners: cytochrome P450 reductase (CPR) is sufficient for C-28 oxidation, but C-23 oxidation necessitates a cytochrome b5 (cyt b5) redox partner for efficient electron transfer [4] [6] [10]. Spatial organization is critical; membrane steroid-binding proteins (MSBPs) act as scaffolds, co-localizing P450s on the endoplasmic reticulum membrane and boosting QA production fourfold by enhancing enzyme complex efficiency [4] [7].

The glycosyltransferases exhibit remarkable regiospecificity. UGT74BX1 specifically targets the C-28 carboxylate, while UGT91AR1 and UGT91AQ1 extend the linear chain with strict sugar specificity. The terminal sugars (apiose/xylose) are added by UGT73CY2 (xylose) or UGT73CY3 (apiose), determining the QS-21-Api/QS-21-Xyl isomer ratio (65:35) [1] [3] [8]. The combinatorial action of these GTs creates structural diversity in Quillaja saponins, with QS-21 representing only a minor fraction (<0.0032% dry bark weight) of the complex saponin mixture [1] [5].

Heterologous Expression Systems for QS-21 Production

Reconstitution in Transgenic Tobacco (Nicotiana benthamiana)

Transient expression in N. benthamiana provides a rapid plant-based platform for QS-21 pathway reconstitution. By co-infiltrating 19 Quillaja genes alongside squalene pathway boosters (3-hydroxy-3-methylglutaryl-CoA reductase) and L-isoleucine enhancers (mutated threonine deaminase), researchers achieved QS-21 production at 8.6 μg/g dry leaf weight [1] [4] [8]. Key achievements include:

  • Simultaneous expression of seven glycosyltransferases and two BAHD acyltransferases to assemble the complex saponin skeleton.
  • Production of QS-7 (an acetylated analog lacking the terminal arabinose-capped acyl chain) at 7.9 μg/g dry weight by expressing QsACT1, UGT73B44, and UGT91AP1 with core pathway genes [3] [8].
  • Utilization of the Agrobacterium tumefaciens transient expression system for rapid (5-7 day) protein expression post-infiltration [8] [10].

This system validated gene functions but faces scalability limitations due to low yield and transient expression kinetics.

Yeast (Saccharomyces cerevisiae) as a Biosynthetic Host

Saccharomyces cerevisiae represents the most advanced heterologous host for QS-21 production, achieving complete biosynthesis from simple sugars (glucose/galactose). This required expression of 38 heterologous enzymes from six organisms, spanning seven enzyme families [2] [4] [7]. Critical engineering milestones include:

  • β-Amyrin overproduction (899 mg/L): Upregulation of the mevalonate pathway (ERG1, ERG20) and expression of high-activity β-amyrin synthase (SvBAS from Saponaria vaccaria) [2] [4].
  • P450 optimization: ER localization of CYP716A297 via fusion with the transmembrane domain of C28 oxidase and co-expression with cytochrome b5, CPR (ATR1), and MSBP1 (scaffolding protein), boosting QA titers fourfold to ~4.4 mg/L [4] [7].
  • Nucleotide sugar engineering: Introduction of Arabidopsis thaliana enzymes to generate seven UDP-sugars (UDP-glucuronic acid, UDP-xylose, UDP-apiose, etc.). The A101L mutation in UDP-glucose dehydrogenase alleviated UDP-xylose feedback inhibition, enhancing flux [2] [4].
  • Acyl chain assembly: Expression of phosphopantetheinyl transferase for PKS activation, fusion of truncated type I PKS (LovF) with thioesterase, and incorporation of type III PKSs (PKS1/PKS3) and ketoreductases (KR1/KR2) for C18 chain synthesis [4].

The engineered yeast strain produced QS-21 at approximately 0.0012% (w/w) from galactose – a thousand-fold faster than tree-derived extraction [4] [7] [8].

Metabolic Flux Optimization in Engineered Microbial Systems

Maximizing QS-21 titers in microbial hosts demands balancing precursor availability, cofactor supply, and enzyme stoichiometry. Key strategies include:

  • Mevalonate pathway amplification: Overexpression of truncated HMG-CoA reductase (tHMGR), ERG10, ERG13, ERG12, ERG8, MVD1, and IDI1 under galactose-inducible promoters increased carbon flux toward 2,3-oxidosqualene [2] [4].
  • UDP-sugar pool enhancement: Knockout of competing pathways (e.g., ugd1Δ to reduce UDP-glucose dehydrogenase side reactions) and expression of UDP-sugar interconversion enzymes (e.g., UDP-apiose/UDP-xylose synthases) [2] [7].
  • Compartmentalization strategies: Targeting P450s to ER membranes and cytosolic expression of soluble enzymes to mimic plant subcellular organization [4] [7].
  • Dynamic pathway control: Use of galactose-inducible promoters for phased expression – growth on glucose followed by production on galactose – to minimize metabolic burden [2] [4].

Future directions involve acetyl-CoA pool engineering, transport engineering for extracellular saponin secretion, and enzyme evolution to improve catalytic efficiencies [4] [7] [8].

Semi-Synthetic Approaches to QS-21 Congeners

Prosapogenin Isolation and Synthetic Acyl Chain Addition

Semi-synthesis bridges natural product complexity and synthetic flexibility. The approach centers on isolating Quillaja prosapogenin (QPS-OH, 3) or its protected derivative PQPS-OH (4) from commercially available Quillaja extracts (e.g., Quil-A®), followed by chemical derivatization of the acyl domain [5] [9]. Key steps involve:

  • Selective deprotection: Hydrolysis of the labile ester linkage between the acyl chain and fucose residue to yield the core triterpene-glycoside scaffold (prosapogenin) [5] [9].
  • Chemical acylation: Functionalization of the exposed fucose C-3 hydroxyl with synthetic acyl chains using activated esters (e.g., acyl chlorides, chloroformates) or coupling reagents. This enables incorporation of diverse functionalities: carboxylates (e.g., SQS-0-0-4-5), amines (e.g., SQS-0-0-4-6), fluorophores, or stabilized ester/ether linkages [5] [9].
  • Global deprotection: Final acidic hydrolysis (TFA/H₂O) to remove protecting groups and yield target congeners [9].

This strategy generated analogs like cholestanyl variant SQS-0-0-4-6 and carboxyacyl variant SQS-0-0-4-5, which retained adjuvant activity in mouse models vaccinated with GD3-KLH and MUC1-KLH conjugates [5] [9]. Trisaccharide truncation variant SQS-0-0-5-5 (2) demonstrated that the entire branched trisaccharide domain is dispensable for activity [9].

Table 3: Representative Semi-Synthetic QS-21 Congeners and Their Adjuvant Activities

Congener NameAcyl Chain StructureKey ModificationAdjuvant Activity Relative to QS-21
SQS-0-0-4-5Dodecanoic acid mono-benzyl esterTerminal carboxylateComparable antibody titers
SQS-0-0-4-65α-Cholestan-3β-yl carbamateCholestanyl scaffoldSuperior at high dose, but higher hepatic toxicity
SQS-0-0-5-5 (2)Native QS-21 acyl chainTrisaccharide truncationEquipotent but higher toxicity
α-Glycosyl carbamate (α-4)Native chainα-linked carbamateSignificantly reduced activity
β-Glycosyl ether (8)Native chainHydrolytically stable etherRetained activity, reduced toxicity

Structure-Activity Insights from Engineered Congeners

Semi-synthetic analogs revealed critical structure-activity relationships:

  • The terminal arabinofuranose is dispensable: Non-glycosylated acyl chains (e.g., dodecanoyl analog 7) retained activity but suffered solubility limitations [5].
  • Linkage stability matters: Replacing the hydrolytically labile ester linkage with an ether (e.g., 8) improved chemical stability while maintaining potency [9].
  • Acyl chain hydrophobicity modulates toxicity: Simplified alkyl chains (e.g., 7) increased local reactogenicity, while charged termini (carboxylate in 10) improved solubility but sometimes reduced potency [5].
  • Stereochemistry at the glycosidic linkage is crucial: α-linked analogs (e.g., 6, 7, α-4) showed significantly reduced activity compared to β-linked counterparts, confirmed by molecular dynamics simulations revealing distinct conformational preferences [9].

These insights guide rational design of next-generation saponin adjuvants with improved stability, reduced toxicity, and tailored immunostimulatory profiles [5] [9].

Properties

Product Name

QS-21

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C92H148O46

Molecular Weight

1990.1 g/mol

InChI

InChI=1S/C92H148O46/c1-13-36(3)46(126-54(102)25-41(98)24-47(37(4)14-2)127-80-62(110)58(106)49(30-94)128-80)23-40(97)26-55(103)131-69-39(6)125-82(73(65(69)113)136-79-64(112)60(108)68(38(5)124-79)132-78-67(115)70(45(100)32-122-78)133-84-75(116)91(120,34-96)35-123-84)138-85(119)92-22-21-86(7,8)27-43(92)42-15-16-51-87(9)19-18-53(88(10,33-95)50(87)17-20-89(51,11)90(42,12)28-52(92)101)130-83-74(137-81-63(111)59(107)57(105)48(29-93)129-81)71(66(114)72(135-83)76(117)118)134-77-61(109)56(104)44(99)31-121-77/h15,33,36-41,43-53,56-75,77-84,93-94,96-101,104-116,120H,13-14,16-32,34-35H2,1-12H3,(H,117,118)/t36-,37-,38-,39+,40-,41-,43-,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61+,62+,63+,64+,65-,66-,67+,68-,69-,70-,71-,72-,73+,74+,75-,77-,78-,79-,80+,81-,82-,83+,84-,87-,88-,89+,90+,91+,92+/m0/s1

InChI Key

DRHZYJAUECRAJM-DWSYSWFDSA-N

SMILES

CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O

Canonical SMILES

CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O

Isomeric SMILES

CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.